![molecular formula C11H9BrO5 B10877003 (2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B10877003.png)
(2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a bromine atom, a carboxymethoxy group, and a phenyl ring
Preparation Methods
The synthesis of (2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst to form the methyl ester.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Carboxymethylation: The hydroxyl group is then carboxymethylated using chloroacetic acid in the presence of a base such as sodium hydroxide.
Deprotection: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the target compound.
Chemical Reactions Analysis
(2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
(2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways: It may inhibit the production of pro-inflammatory cytokines or reactive oxygen species, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
(2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid can be compared with other similar compounds:
5-bromo-2-hydroxybenzoic acid: This compound lacks the carboxymethoxy group and has different chemical properties.
3-(5-bromo-2-hydroxyphenyl)prop-2-enoic acid: This compound has a hydroxyl group instead of a carboxymethoxy group, leading to different reactivity.
5-bromo-2-(methoxycarbonyl)phenylacetic acid: This compound has a methoxycarbonyl group instead of a carboxymethoxy group, affecting its chemical behavior.
Properties
Molecular Formula |
C11H9BrO5 |
---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
(E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9BrO5/c12-8-2-3-9(17-6-11(15)16)7(5-8)1-4-10(13)14/h1-5H,6H2,(H,13,14)(H,15,16)/b4-1+ |
InChI Key |
XNZINZIMWIXPGH-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)OCC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)OCC(=O)O |
Origin of Product |
United States |
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